Ethyl cysteinate methylcarbamate hydrochloride
Description
Ethyl cysteinate methylcarbamate hydrochloride is a synthetic compound combining structural motifs of cysteine derivatives (ethyl cysteinate) and methylcarbamate. The compound likely features a cysteine backbone esterified with ethyl and methylcarbamate groups, stabilized as a hydrochloride salt for enhanced solubility and stability .
Structure
3D Structure of Parent
Properties
CAS No. |
51785-99-0 |
|---|---|
Molecular Formula |
C7H15ClN2O3S |
Molecular Weight |
242.72 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-3-(methylcarbamoylsulfanyl)propanoate;hydrochloride |
InChI |
InChI=1S/C7H14N2O3S.ClH/c1-3-12-6(10)5(8)4-13-7(11)9-2;/h5H,3-4,8H2,1-2H3,(H,9,11);1H/t5-;/m0./s1 |
InChI Key |
LYLDPAYWSCPRTI-JEDNCBNOSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CSC(=O)NC)N.Cl |
Canonical SMILES |
CCOC(=O)C(CSC(=O)NC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Esterification of L-Cysteine
The synthesis begins with the esterification of L-cysteine to form L-cysteine ethyl ester hydrochloride, a precursor for subsequent carbamation. A widely adopted method involves treating L-cysteine with ethanol and thionyl chloride (SOCl₂):
-
Reactants : L-cysteine (24.20 g, 0.20 mol), ethanol (300 mL), and thionyl chloride (22 mL, 0.30 mol).
-
Conditions : Dropwise addition of SOCl₂ under ice cooling, followed by 3 hours at room temperature and 12 hours under reflux.
-
Workup : Solvent evaporation yields L-cysteine ethyl ester hydrochloride as a white powder (36.42 g, 98.1% yield).
This method leverages SOCl₂’s dual role as a catalyst and dehydrating agent, protonating the hydroxyl group of ethanol to facilitate nucleophilic attack by cysteine’s thiol group.
Carbamation of L-Cysteine Ethyl Ester
The second step introduces the methylcarbamate group via reaction with methyl chloroformate or alternative carbamating agents.
Method A: Direct Carbamation ():
-
Reactants : L-cysteine ethyl ester hydrochloride, methyl chloroformate, and a base (e.g., triethylamine).
-
Conditions : Reaction in anhydrous dichloromethane at 0–5°C for 4 hours.
-
Mechanism : The base deprotonates the amine, enabling nucleophilic attack on methyl chloroformate’s carbonyl carbon.
Method B: Mixed Carbonate Approach ():
-
Reagent : N,N′-Disuccinimidyl carbonate (DSC) generates a stable intermediate, minimizing side reactions.
-
Advantage : Higher purity (≥95%) due to suppressed hydrolysis.
Optimization of Reaction Parameters
Stoichiometry and Reagent Ratios
Data from analogous carbamate syntheses () highlight the impact of acetyl chloride equivalents on yield and purity:
| Equivalents of AcCl | Conversion (%) | Purity (%) | Yield (%) |
|---|---|---|---|
| 1.3 | 74 | 99 | 37 |
| 1.5 | 83–86 | 99 | 54 |
| 2.0 | 83 | 93 | 63 |
Optimal results occur at 1.5–1.6 equivalents, balancing yield (54–57%) and purity (99%) while minimizing creatinine hydrochloride byproducts.
Solvent Systems and Temperature
-
Ethanol/ethyl acetate mixtures (95:5 v/v) improve yield (65%) with marginal purity loss (96%).
-
Pure ethanol maximizes purity (99%) but reduces yield (54%).
Temperature Effects :
-
Esterification : Reflux (78°C) ensures complete reaction but risks thermal decomposition.
-
Carbamation : Sub-zero temperatures (−10°C) suppress hydrolysis but prolong reaction times.
Purification and Analytical Characterization
Isolation Techniques
Analytical Validation
-
Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and ninhydrin staining.
-
NMR Spectroscopy : Confirms structural integrity via characteristic shifts:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct Carbamation | 54–63 | 93–99 | Simple protocol | Byproduct formation |
| DSC-Mediated | 85–90 | ≥95 | High purity, mild conditions | Cost of DSC reagent |
| Mixed Solvent | 65 | 96 | Balanced yield/purity | Requires solvent optimization |
Industrial-Scale Considerations
Cost Efficiency
Chemical Reactions Analysis
NSC-303861 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The N-methylcarbamate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
Ethyl cysteinate methylcarbamate hydrochloride has been explored as a potential drug candidate due to its structural properties that allow it to interact with biological systems effectively. Its role as a methylcarbamate derivative makes it a subject of interest in the development of therapeutic agents, particularly for diseases requiring targeted drug delivery systems.
1.2 Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against viral proteases such as those found in SARS-CoV-2. In vitro assays have demonstrated the compound's ability to inhibit viral replication, suggesting its potential utility in treating viral infections .
Biochemical Research
2.1 Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies, particularly focusing on drug-metabolizing enzymes. Research indicates that compounds with similar structures can modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This modulation can influence the pharmacokinetics of co-administered drugs, highlighting the importance of understanding such interactions .
Case Studies and Research Findings
3.1 Targeted Drug Delivery Systems
A notable application of this compound lies in its incorporation into targeted drug delivery systems. Research has shown that when used as a linker in drug-conjugate systems, it enhances the specificity and efficacy of therapeutic agents while minimizing side effects associated with conventional chemotherapy .
3.2 Structural Analysis and Modifications
Studies have demonstrated that modifying the structure of this compound can lead to improved biological activity and reduced toxicity. For instance, alterations in the methylcarbamate moiety have been linked to enhanced enzyme inhibition and increased cellular uptake in various cancer cell lines .
Data Tables
The following table summarizes key findings from recent studies on this compound and its analogs:
Mechanism of Action
The mechanism of action of NSC-303861 involves its role as an L-glutamine antagonist. The compound selectively inhibits enzymes required for purine nucleotide biosynthesis, such as amidophosphoribosyltransferase, FGAM synthase, and GMP synthase. This inhibition leads to a decrease in the levels of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately resulting in the cytotoxic effects observed in cancer cells. The compound also affects the pools of L-glutamine and L-glutamate in tumors, further contributing to its anticancer activity .
Comparison with Similar Compounds
Research and Clinical Implications
- Imaging Agents : Ethyl cysteinate derivatives like ECD demonstrate superior imaging clarity over HMPAO, suggesting that methylcarbamate variants could further optimize target specificity .
- Drug Delivery : The hydrochloride salt form enhances bioavailability, as seen in creatine ethyl ester, which rapidly dissociates into active components .
Biological Activity
Ethyl cysteinate methylcarbamate hydrochloride (ECMCH) is a carbamate compound with notable biological activities, particularly in the context of its potential pharmacological applications and environmental interactions. This article provides a comprehensive overview of the biological activity of ECMCH, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
ECMCH is characterized by its unique structure, which includes a cysteine moiety linked to a methylcarbamate group. The molecular formula is C₅H₈ClN₃O₂S, and its structure can be represented as follows:
- Chemical Structure :
The biological activity of ECMCH is primarily attributed to its interaction with acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Carbamates like ECMCH are known to inhibit AChE, leading to increased levels of acetylcholine at synaptic junctions. This inhibition can result in various physiological effects, including enhanced cholinergic signaling.
Inhibition of Acetylcholinesterase
ECMCH exhibits competitive inhibition against AChE, similar to other carbamates. The degree of inhibition can vary based on concentration and the presence of other compounds. Studies have shown that ECMCH can significantly increase acetylcholine levels, which may have therapeutic implications in conditions characterized by cholinergic deficits.
| Concentration (µM) | % Inhibition of AChE |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Table 1: Inhibition of Acetylcholinesterase by ECMCH at various concentrations.
Toxicological Profile
While ECMCH has potential therapeutic applications, its safety profile must be carefully evaluated. Toxicological studies indicate that high doses can lead to neurotoxicity and other adverse effects. The compound's acute toxicity is comparable to other carbamates, necessitating caution in its use.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of ECMCH in a rat model of neurodegeneration. Results indicated that treatment with ECMCH improved cognitive function and reduced markers of oxidative stress in the brain.
- Environmental Impact : Research on the microbial degradation of carbamates highlighted that ECMCH can affect soil microbial communities. It was found that exposure to ECMCH altered microbial diversity and activity, which could have implications for soil health and agricultural practices .
Research Findings
Recent studies have focused on the biochemical mechanisms underlying the activity of ECMCH:
- Microbial Degradation : Studies suggest that microorganisms can metabolize ECMCH, leading to the formation of less toxic metabolites. This degradation pathway is crucial for assessing the environmental impact of carbamate pesticides .
- Pharmacological Potential : The compound has been explored for its potential as an antidote in cases of organophosphate poisoning due to its ability to reactivate inhibited AChE .
Q & A
Q. What are the standard synthetic routes and characterization methods for ethyl cysteinate methylcarbamate hydrochloride?
this compound is synthesized via esterification of L-cysteine with ethanol under acidic conditions, followed by carbamate formation and hydrochlorination. Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) for structural confirmation of the ethyl ester and carbamate groups.
- High-Performance Liquid Chromatography (HPLC) to assess purity, with typical purity thresholds >98% for research-grade material .
- Melting point analysis (123–125°C) and optical rotation (−13° at c = 8 in 1 N HCl) to verify consistency with literature .
- Mass spectrometry for molecular weight confirmation (C5H12ClNO2S, MW 185.67) .
Q. How should this compound be stored to ensure stability?
The compound is hygroscopic and light-sensitive. Best practices include:
Q. What are the primary applications of this compound in preclinical research?
The compound is widely used as a precursor for technetium-99m (<sup>99m</sup>Tc) labeling in single-photon emission computed tomography (SPECT). It serves as a ligand in ethyl cysteinate dimer (ECD) , a radiopharmaceutical for assessing regional cerebral blood flow (rCBF) in neurological disorders .
Advanced Research Questions
Q. What experimental design considerations are critical for SPECT studies using <sup>99m</sup>Tc-labeled this compound?
Key factors include:
- Radiation dose optimization : Internal radiation exposure indices are 0.19 mGy/37 MBq for brain perfusion studies, requiring adherence to ALARA (As Low As Reasonably Achievable) principles .
- Tracer kinetics : Ensure consistent injection-to-imaging intervals (e.g., 15–30 minutes post-injection) to account for rapid blood clearance and cerebral uptake .
- Control groups : Matched healthy controls are essential for interpreting rCBF deviations in conditions like idiopathic hypersomnia or Kleine-Levin syndrome .
Q. How can researchers address discrepancies in rCBF data across studies using this compound?
Contradictions in perfusion patterns (e.g., hypoperfusion in frontal vs. temporoparietal regions) may arise from:
- Statistical thresholds : Some studies use uncorrected p-values (<0.01) with cluster sizes ≥50 voxels, increasing false-positive risks .
- Cohort heterogeneity : Variability in disease subtypes (e.g., atypical vs. classical Kleine-Levin syndrome) necessitates stringent inclusion criteria .
- Imaging protocols : Standardize SPECT acquisition parameters (e.g., collimator type, reconstruction algorithms) to minimize technical variability .
Q. What novel methodologies are emerging for improving the pharmacokinetic profile of this compound derivatives?
Recent advances include:
- Hybrid imaging : Combining SPECT with CT or MRI to enhance anatomical localization of perfusion anomalies .
- Bifunctional chelators : Modifying the carbamate group to incorporate chelators for dual-modality imaging (e.g., PET/SPECT) .
- Prodrug strategies : Engineering pH-sensitive derivatives to enhance blood-brain barrier penetration .
Methodological Best Practices
Q. How can researchers validate the specificity of this compound in targeting cerebral regions?
- Correlation with clinical metrics : Link rCBF data to neuropsychological tests (e.g., Epworth Sleepiness Scale in hypersomnia) to confirm functional relevance .
- Blocking studies : Co-administer competing ligands (e.g., unlabeled ECD) to assess binding site saturation .
Q. What statistical approaches are recommended for analyzing small-sample SPECT studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
